molecular formula C36H45ClN6O12 B016440 Phomopsin A CAS No. 64925-80-0

Phomopsin A

Cat. No. B016440
CAS RN: 64925-80-0
M. Wt: 789.2 g/mol
InChI Key: FAFRRYBYQKPKSY-MSBSFVTFSA-N
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Description

Phomopsin A (PHOA) is a mycotoxin primarily infesting lupines . It is produced by Diaporthe toxica, formerly known as toxigenic Phomopsis leptostromiformis, which causes infections in lupine plants and harvested seeds .


Synthesis Analysis

Phomopsin A is a fungal RiPP (ribosomally synthesized and posttranslationally modified peptide). It is part of a family of fungal cyclic RiPPs, termed dikaritins . The biosynthesis of phomopsins involves the posttranslational installation of dehydroamino acids by UstYa family proteins .


Molecular Structure Analysis

Phomopsin A is a cyclic hexapeptide . It contains 3-hydroxyisoleucine, 3,4-didehydrovaline, N-methyl-3-(3-chloro-4,5-dihydroxyphenyl) serine, E-2,3-didehydroaspartic acid, E-2,3-didehydroisoleucine, and 3,4-didehydroproline .


Chemical Reactions Analysis

The generation of dehydroamino acids in Phomopsin A is of particular interest. These include 3,4-dehydrovaline (dVal), 3,4-dehydroproline (dPro), 2,3-dehydroisoleucine (dIle), and 2,3-dehydroaspartic acid (dAsp). These are formed by oxidation of valine (Val), proline (Pro), isoleucine (Ile), and aspartic acid (Asp) residues, respectively .


Physical And Chemical Properties Analysis

Phomopsin A has a molecular formula of C36H45ClN6O12 and a molecular weight of 789.23 . It is a solid substance that is soluble in DMF, DMSO, ethanol, and methanol .

Scientific Research Applications

Mycotoxin Research

Phomopsin A is a mycotoxin primarily infesting lupines . It’s produced by Diaporthe toxica, which can cause infections in lupine plants and harvested seeds . This makes Phomopsin A crucial in mycotoxin research, particularly in studying the effects of these toxins on various plants and how to mitigate their impact .

Fungal Growth Study

Phomopsin A plays a significant role in the study of fungal growth. For instance, the formation of Phomopsin A and Ochratoxin A was investigated on whole field peas as a model system to assess fungal growth and toxin production at adverse storage conditions .

Food Safety

The presence of Phomopsin A in foodstuffs, particularly those based on lupin, is a concern for food safety . Research into the occurrence and effects of Phomopsin A in food contributes to the development of safer food production and storage methods .

Animal Health

Phomopsin A is also relevant in the field of animal health. Animals that consume feed contaminated with Phomopsin A can suffer health effects . Therefore, studying Phomopsin A can help in the development of safer animal feeds and better animal health practices .

Plant Pathology

Phomopsin A is produced by Diaporthe toxica, a phytopathogenic fungus . Therefore, it is used in plant pathology to study the effects of this fungus on various plants, the mechanisms of its pathogenicity, and potential control measures .

Molecular Phylogenetics

The study of Phomopsin A also contributes to molecular phylogenetics. The genetic evidence provided by studying this toxin can help define species boundaries, particularly in fungi like Diaporthe toxica .

Safety And Hazards

Phomopsin A is harmful if inhaled, swallowed, or in contact with skin . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(E)-2-[[(E)-2-[[(2S)-1-[(3R,4S,7S,10S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45ClN6O12/c1-8-17(5)25(32(50)39-20(35(53)54)15-23(44)45)41-30(48)21-11-10-12-43(21)34(52)29-36(6,9-2)55-22-14-18(13-19(37)28(22)47)27(46)26(38-7)33(51)40-24(16(3)4)31(49)42-29/h10-11,13-15,21,24,26-27,29,38,46-47H,3,8-9,12H2,1-2,4-7H3,(H,39,50)(H,40,51)(H,41,48)(H,42,49)(H,44,45)(H,53,54)/b20-15+,25-17+/t21-,24-,26-,27-,29+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFRRYBYQKPKSY-AJSRVUJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C(=O)NC(=CC(=O)O)C(=O)O)NC(=O)C1C=CCN1C(=O)C2C(OC3=C(C(=CC(=C3)C(C(C(=O)NC(C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C(=O)N/C(=C/C(=O)O)/C(=O)O)/NC(=O)[C@@H]1C=CCN1C(=O)[C@@H]2[C@@](OC3=C(C(=CC(=C3)[C@@H]([C@@H](C(=O)N[C@H](C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45ClN6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017600
Record name Phomopsin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

789.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phomopsin A

CAS RN

64925-80-0
Record name Phomopsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064925800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phomopsin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phomopsin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030447
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
896
Citations
CCJ Culvenor, JA Edgar, MF Mackay, CP Gorst-Allman… - Tetrahedron, 1989 - Elsevier
… of phomopsin A (for 2.3didehydroasparbc acid) Evrdence IS presented wtwh shows that the glyane formed during the acrd hydrolysis of phomopsin A … of phomopsin A and Its derivatives …
Number of citations: 86 www.sciencedirect.com
GW Lanigan, AL Payne, LW Smith… - Applied and …, 1979 - Am Soc Microbiol
… 75 to 150 mg of phomopsin A per liter in stationary cultures in … Approximately 95% of the phomopsin A produced was found … recovery and estimation of phomopsin A from culture liquids. …
Number of citations: 40 journals.asm.org
CCJ Culvenor, PA Cockrum, JA Edgar… - Journal of the …, 1983 - pubs.rsc.org
… phomopsin A as being probably C36H43CIN,Oll and describe its reactions and mass and nmr spectral feature~.~J' We now report the structure of phomopsin A based … Phomopsin A and …
Number of citations: 25 pubs.rsc.org
E Hamel - Pharmacology & therapeutics, 1992 - Elsevier
This paper summarizes published data on the interactions of tubulin with antimitotic compounds that inhibit the binding of vinca alkaloids to the protein. These are all relatively complex …
Number of citations: 239 www.sciencedirect.com
S Takahashi, Y Akita, T Nakamura, H Koshino - Tetrahedron: Asymmetry, 2012 - Elsevier
… In that paper, we suggested that the structure of phomopsin A 20 8 should also be revised to 2 from the … of 1 as well as a confirmation of the structural revision of phomopsin A 20 into 2. …
Number of citations: 13 www.sciencedirect.com
S Schloß, I Wedell, M Koch, S Rohn, R Maul - Food chemistry, 2015 - Elsevier
… Identity of isotope-labeled phomopsin A was confirmed by … All six nitrogen atoms in phomopsin A were replaced by the … The hepatotoxin phomopsin A (PHO-A), a secondary metabolite …
Number of citations: 11 www.sciencedirect.com
L Yin, K Hlsayoshi, T Yoshiyuki, H Yuichi… - Biochemical …, 1992 - Elsevier
… Phomopsin A inhibited the … phomopsin A was also inhibited by rhizoxin and ansamitocin P-3, with an inhibition constant of 10T7M, and to a lesser extent by vinblastine. Phomopsin A …
Number of citations: 45 www.sciencedirect.com
S Schloß, T Hackl, C Herz, E Lamy… - Journal of Natural …, 2017 - ACS Publications
… Assumed location of the modification of phomopsin A with an additional methyl group based … Phomopsin A and 1 were purified from a culture grown on peas after artificial inoculation …
Number of citations: 17 pubs.acs.org
E Lacey, JA Edgar, CCJ Culvenor - Biochemical pharmacology, 1987 - Elsevier
… Althou h phomopsin A is extremely toxic (LD~~, 20-30 ~18 B … In the present study, the interactions with tubulin of phomopsin A … A and octahydrophomopsin A (Fig. 1) were investigated. …
Number of citations: 69 www.sciencedirect.com
Y Li, H Kobayashi, Y Hashimoto, R Shirai… - Chemico-biological …, 1994 - Elsevier
… in the presence of microtubule associated proteins with phomopsin A [16], with higher … the VLB site [4] We also demonstrated that phomopsin A binds to tubuhn at least at two sites with …
Number of citations: 48 www.sciencedirect.com

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